2-{[1-(2-chloro-4-fluorophenyl)ethyl]amino}-N-methylacetamide
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Overview
Description
2-{[1-(2-chloro-4-fluorophenyl)ethyl]amino}-N-methylacetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a chloro-fluorophenyl group, which imparts unique chemical properties.
Preparation Methods
The synthesis of 2-{[1-(2-chloro-4-fluorophenyl)ethyl]amino}-N-methylacetamide typically involves the reaction of 2-chloro-4-fluoroacetophenone with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as sodium hydroxide. The reaction mixture is heated to reflux for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
2-{[1-(2-chloro-4-fluorophenyl)ethyl]amino}-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro and fluoro groups in the phenyl ring can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-{[1-(2-chloro-4-fluorophenyl)ethyl]amino}-N-methylacetamide involves its interaction with specific molecular targets in biological systems. The compound is believed to inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of histone deacetylases (HDACs), which play a critical role in the regulation of gene expression.
Comparison with Similar Compounds
2-{[1-(2-chloro-4-fluorophenyl)ethyl]amino}-N-methylacetamide can be compared with other similar compounds, such as:
2-{[1-(2-chloro-4-fluorophenyl)ethyl]amino}-N-ethylacetamide: This compound has an ethyl group instead of a methyl group, which may affect its chemical properties and biological activities.
2-{[1-(2-chloro-4-fluorophenyl)ethyl]amino}-N-propylacetamide: The presence of a propyl group can lead to differences in solubility and reactivity.
2-{[1-(2-chloro-4-fluorophenyl)ethyl]amino}-N-isopropylacetamide: The isopropyl group may impart steric hindrance, affecting the compound’s interactions with molecular targets.
Properties
Molecular Formula |
C11H14ClFN2O |
---|---|
Molecular Weight |
244.69 g/mol |
IUPAC Name |
2-[1-(2-chloro-4-fluorophenyl)ethylamino]-N-methylacetamide |
InChI |
InChI=1S/C11H14ClFN2O/c1-7(15-6-11(16)14-2)9-4-3-8(13)5-10(9)12/h3-5,7,15H,6H2,1-2H3,(H,14,16) |
InChI Key |
LEWVCGOUQZLNLO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=C(C=C1)F)Cl)NCC(=O)NC |
Origin of Product |
United States |
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